molecular formula C7H15NO B3024151 (S)-3-Propoxy-pyrrolidine CAS No. 880361-94-4

(S)-3-Propoxy-pyrrolidine

Cat. No. B3024151
M. Wt: 129.2 g/mol
InChI Key: JWNBCQQQLMTPLP-ZETCQYMHSA-N
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Description

(S)-3-Propoxy-pyrrolidine, also known as (S)-3-hydroxy-pyrrolidine, is an organic compound belonging to the pyrrolidine family. It is a cyclic secondary amine with a five-membered ring containing one nitrogen atom. It is a chiral molecule with two enantiomers, (S)-3-propoxy-pyrrolidine and (R)-3-propoxy-pyrrolidine. Its chemical formula is C5H11NO and its molecular weight is 99.14 g/mol. It is a white, odorless, crystalline solid that is insoluble in water.

Scientific Research Applications

Electrochromic and Ion Sensing Materials

  • N-substituted polybispyrroles, including compounds similar to "(S)-3-Propoxy-pyrrolidine," have been synthesized and characterized for their electrochromic and ion receptor properties. These materials exhibit strong stability, reversible redox processes, and good electrochromic properties, transitioning through colors from transparent yellow to blue. They also show selective responses towards Na+ and Ag+ ions, making them suitable for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).

Catalysis and Synthetic Organic Chemistry

  • Pyrrolidine-based catalysts have been developed for the enantioselective synthesis of alpha-aminooxy carbonyl compounds, highlighting the role of pyrrolidine derivatives in facilitating high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama, Torii, Saito, & Yamamoto, 2004).
  • Asymmetric A(3) reactions of secondary amines, including pyrrolidine, with copper iodide and a thiourea carboxylic acid cocatalyst, result in the formation of propargylamines with high enantioselectivity. These findings demonstrate the utility of pyrrolidine derivatives in asymmetric synthesis and catalysis (Zhao & Seidel, 2015).

Pyrrolidine Derivatives in Natural Product Synthesis

  • Pyrrolidine derivatives serve as important intermediates in the synthesis of natural products and biologically active molecules. For instance, gold catalysis has been employed to transform alpha-aminoallenes into 3-pyrrolines, which are versatile intermediates for further transformation into pyrrolidines and other natural product structures (Morita & Krause, 2004).
  • Cycloaddition and annulation strategies have been widely applied for constructing multisubstituted pyrrolidines, underlining their significance in the efficient synthesis of pyrrolidine-containing alkaloids and highlighting the atom economy, stereoselectivity, and diversity of these methods (Li, Ye, & Zhang, 2018).

properties

IUPAC Name

(3S)-3-propoxypyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNBCQQQLMTPLP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Propoxy-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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